molecular formula C7H9NO3S B1205393 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid CAS No. 75113-60-9

5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid

Cat. No.: B1205393
CAS No.: 75113-60-9
M. Wt: 187.22 g/mol
InChI Key: LNYKIGXWFDMPNZ-UHFFFAOYSA-N
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Description

5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid is an organic compound belonging to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid typically involves the condensation of appropriate thiazole precursors under controlled conditions. One common method includes the reaction of 4-methylthiazole with ethylene oxide in the presence of a base to form 5-(beta-Hydroxyethyl)-4-methylthiazole. This intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Formation of 5-(beta-Oxoethyl)-4-methylthiazole-2-carboxylic acid.

    Reduction: Formation of 5-(beta-Hydroxyethyl)-4-methylthiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its role in enzyme catalysis and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The thiazole ring structure allows it to bind to active sites of enzymes, modulating their activity and affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-hydroxyethylthiazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    5-Hydroxyethyl-4-methylthiazole: Similar structure but different functional groups, leading to varied reactivity and applications.

    Hydroxyethylmethacrylate: Contains a hydroxyethyl group but belongs to a different class of compounds (methacrylates).

Uniqueness

5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the thiazole ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4-5(2-3-9)12-6(8-4)7(10)11/h9H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYKIGXWFDMPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226082
Record name 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75113-60-9
Record name 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075113609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(beta-Hydroxyethyl)-4-methylthiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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